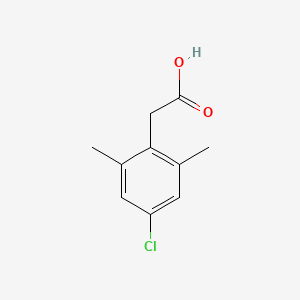

2-(4-Chloro-2,6-dimethylphenyl)acetic acid

Description

Contextualization within Aromatic Carboxylic Acid Chemistry

Aromatic carboxylic acids are a broad class of organic compounds characterized by a carboxyl group (-COOH) directly or indirectly attached to an aromatic ring. These compounds are ubiquitous in nature and are fundamental in numerous chemical and biological processes. The acidity of the carboxylic acid group and the reactivity of the aromatic ring allow for a wide range of chemical transformations.

2-(4-Chloro-2,6-dimethylphenyl)acetic acid is a substituted phenylacetic acid. The presence of the chlorine atom and two methyl groups on the phenyl ring influences the electronic properties and steric hindrance of the molecule, which in turn affects its reactivity in chemical reactions. These substituents can direct the course of further chemical modifications, making it a versatile intermediate.

Significance in Contemporary Chemical Sciences and Synthetic Methodologies

The primary significance of this compound in modern chemical science lies in its role as a crucial precursor for the synthesis of high-value, biologically active compounds. google.com Notably, it is a key intermediate in the production of certain agrochemicals, particularly a class of insecticides and acaricides. google.com

Detailed Research Findings:

A significant application of this compound is in the synthesis of the insecticide spiropidion (B8818410) . researchgate.netchemrobotics.com Spiropidion is a recently developed pro-insecticide that is effective against a broad spectrum of sucking insect pests. researchgate.net The core structure of spiropidion contains the 3-(4-chloro-2,6-dimethylphenyl) moiety, which is derived from this compound or its activated derivatives, such as the corresponding acyl chloride. researchgate.net

The synthesis of these complex agrochemicals often involves a multi-step process. A patented method for the preparation of 2,6-dialkylphenylacetic acids, including the target compound, outlines a general synthetic strategy. google.com This process typically starts from a substituted bromobenzene (B47551) and proceeds through several intermediates, including a benzaldehyde (B42025), a benzyl (B1604629) alcohol, and a nitrile, which is then hydrolyzed to the final carboxylic acid. google.com

While detailed, publicly available spectroscopic data such as ¹H NMR, ¹³C NMR, and mass spectrometry for this compound is not readily found in peer-reviewed literature, it is a commercially available compound, indicating that such characterization data is held by chemical suppliers. ambeed.combldpharm.com

The conversion of this compound into its acyl chloride, 2-(4-chloro-2,6-dimethylphenyl)acetyl chloride, is a critical activation step for its use in the synthesis of spiropidion and other related compounds. This activated form readily reacts with other molecules to form the complex carbon skeleton of the final product.

The development of synthetic routes utilizing this compound highlights the ongoing importance of designing and preparing tailored building blocks for the efficient construction of molecules with specific and valuable biological activities. Its role in the synthesis of a next-generation insecticide underscores its contribution to addressing challenges in agriculture and pest management.

Structure

3D Structure

Properties

CAS No. |

186748-50-5 |

|---|---|

Molecular Formula |

C10H11ClO2 |

Molecular Weight |

198.64 g/mol |

IUPAC Name |

2-(4-chloro-2,6-dimethylphenyl)acetic acid |

InChI |

InChI=1S/C10H11ClO2/c1-6-3-8(11)4-7(2)9(6)5-10(12)13/h3-4H,5H2,1-2H3,(H,12,13) |

InChI Key |

JGDXDPYHIIUBEM-UHFFFAOYSA-N |

Canonical SMILES |

CC1=CC(=CC(=C1CC(=O)O)C)Cl |

Origin of Product |

United States |

Synthetic Methodologies and Process Optimization

Established Synthetic Routes for 2-(4-Chloro-2,6-dimethylphenyl)acetic Acid

The manufacturing processes for this compound can be broadly categorized into two main approaches: the direct chlorination of a pre-existing phenylacetic acid core and comprehensive multi-step syntheses that build the molecule from simpler aromatic precursors.

Chlorination of 2,6-Dimethylphenylacetic Acid

The direct chlorination of 2,6-dimethylphenylacetic acid presents a potential route to obtaining the 4-chloro substituted product. This process involves an electrophilic aromatic substitution, where a chlorinating agent is introduced to the aromatic ring. The two methyl groups on the phenyl ring are ortho-, para-directing activators. Since the para position is open, chlorination is expected to occur predominantly at this site, leading to the desired this compound.

However, detailed procedural examples for this specific transformation are not as extensively documented in readily available scientific literature compared to multi-stage syntheses. The reaction would typically require a chlorinating agent (e.g., Cl₂, sulfuryl chloride) and a Lewis acid catalyst, with careful control of reaction conditions to ensure selective monochlorination at the para position and to avoid side reactions.

Multi-Stage Processes for 2,6-Dialkylphenylacetic Acids

A more thoroughly documented and industrially significant approach involves a multi-stage process starting from a halogenated dialkylbenzene. This method offers robust control over the substitution pattern on the aromatic ring, ensuring the precise placement of the chloro and acetic acid moieties. A common pathway begins with a 2,6-dialkylbromobenzene derivative and proceeds through several key intermediates. google.com

The initial step in this sequence is the formation of a benzaldehyde (B42025) intermediate from a bromo-substituted precursor, specifically 1-bromo-4-chloro-2,6-dimethylbenzene. This is typically achieved through a Grignard reaction. The aryl bromide is reacted with magnesium metal to form the corresponding Grignard reagent, 4-chloro-2,6-dimethylphenylmagnesium bromide. google.comchlorobenzene.ltd This highly reactive organometallic compound is then treated with a formamide (B127407), such as N,N-dimethylformamide (DMF), followed by an acidic workup to yield 4-chloro-2,6-dimethylbenzaldehyde (B2618653). google.com An alternative method involves reacting the starting bromobenzene (B47551) with butyllithium (B86547) before the addition of the formamide. google.com

Table 1: Key Reactants in Benzaldehyde Formation

| Starting Material | Reagents | Intermediate Product |

|---|

The subsequent step is the reduction of the aldehyde group in 4-chloro-2,6-dimethylbenzaldehyde to a primary alcohol. This is accomplished through hydrogenation. google.com The process can utilize various reducing agents and catalytic systems. A common method is catalytic hydrogenation using hydrogen gas in the presence of a metal catalyst. Catalysts such as Raney nickel or Raney cobalt are effective for this transformation. google.com Alternatively, chemical reducing agents like sodium borohydride (B1222165) can also be employed to convert the benzaldehyde to 4-chloro-2,6-dimethylbenzyl alcohol. google.com

To extend the carbon chain necessary for the acetic acid group, the benzyl (B1604629) alcohol intermediate is first "activated" by converting the hydroxyl group into a better leaving group. This is typically done by reacting 4-chloro-2,6-dimethylbenzyl alcohol with a reagent like thionyl chloride (SOCl₂) to produce 4-chloro-2,6-dimethylbenzyl chloride. google.com

This activated benzyl halide is then subjected to a cyanation reaction. It is treated with an inorganic cyanide salt, such as sodium cyanide (NaCN) or potassium cyanide (KCN), to displace the chloride and form (4-chloro-2,6-dimethylphenyl)acetonitrile. google.com This nucleophilic substitution reaction is a crucial step in building the final carbon skeleton of the target molecule.

Table 2: Cyanation Process Overview

| Precursor | Activation Reagent | Activated Intermediate | Cyanation Reagent | Nitrile Product |

|---|

The final step in the multi-stage synthesis is the hydrolysis of the nitrile group in (4-chloro-2,6-dimethylphenyl)acetonitrile. This reaction converts the cyano group (-C≡N) into a carboxylic acid group (-COOH). The hydrolysis can be performed under either acidic or basic conditions. google.com For instance, heating the nitrile under reflux with an aqueous solution of a strong base like sodium hydroxide (B78521) (NaOH), followed by acidification with a strong acid (e.g., hydrochloric acid), will yield the final product, this compound. google.com

Synthetic Strategies for Related Phenylacetic Acid Derivatives and Analogs

The synthesis of phenylacetic acid derivatives is a cornerstone of medicinal and industrial chemistry. The specific substitution patterns on the phenyl ring necessitate tailored synthetic routes. Examining the approaches for analogs of this compound provides insight into the chemical strategies available.

Approaches to 2-(4-Bromo-2,6-dimethylphenyl)acetic Acid

The bromo-analog, 2-(4-Bromo-2,6-dimethylphenyl)acetic acid, serves as a key synthetic intermediate. Several distinct methods have been developed for its preparation, each with specific advantages.

One common approach is the direct electrophilic bromination of 2,6-dimethylphenylacetic acid. This reaction is typically performed using bromine in a suitable solvent, such as acetic acid. The temperature is carefully controlled to ensure selective bromination at the para-position of the phenyl ring, which is activated by the alkyl groups.

Another sophisticated strategy is the Suzuki-Miyaura cross-coupling reaction . This method involves the palladium-catalyzed coupling of a boronic ester, such as 4-Bromo-2,6-dimethylphenylboronic acid pinacol (B44631) ester, with a halogenated acetic acid derivative. This approach offers high specificity and is a powerful tool for creating carbon-carbon bonds.

A third route involves the amidation of 4-bromophenylacetic acid with 2,6-dimethylaniline, facilitated by coupling agents like 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) hydrochloride (EDC). The resulting amide would then be hydrolyzed to yield the target carboxylic acid.

Table 1: Comparison of Synthetic Routes to 2-(4-Bromo-2,6-dimethylphenyl)acetic Acid

| Synthetic Method | Key Reagents | Typical Conditions | Advantages |

|---|---|---|---|

| Direct Bromination | 2,6-dimethylphenylacetic acid, Bromine, Acetic Acid | Controlled temperature | Direct, fewer steps |

| Suzuki-Miyaura Coupling | 4-Bromo-2,6-dimethylphenylboronic acid pinacol ester, Halogenated acetic acid derivative, Palladium catalyst, Base | 80–120°C, THF or DMF solvent | High specificity, versatile |

| Amidation-Hydrolysis | 4-bromophenylacetic acid, 2,6-dimethylaniline, EDC | Dichloromethane, controlled conditions | Utilizes different starting materials |

Derivatization from Chloroacetamide Precursors

Phenylacetic acids can also be synthesized through the hydrolysis of amide precursors. This is a crucial final step in multi-step syntheses where the amide functionality is used to build the molecular backbone. For instance, in the synthesis of complex phenylacetic acid derivatives like 2-[(3,4,5-triphenyl)phenyl]acetic acid, a key step is the conversion of the corresponding acetamide (B32628). mdpi.com

The hydrolysis of the primary amide to the carboxylic acid can be achieved under acidic conditions. A notable method involves using aqueous hydrochloric acid with a catalytic amount of titanium tetrachloride (TiCl₄). mdpi.com This titanium(IV)-catalyzed hydrolysis allows for the conversion to proceed under relatively mild conditions, affording the desired carboxylic acid in high yield. mdpi.com This general principle can be applied to various substituted phenylacetamides to yield the final acid products.

Another relevant process involves the use of chloroacetyl chloride to chloroacetylate a precursor, such as a substituted diphenylamine. The resulting N-chloroacetyldiphenylamine can then undergo intramolecular cyclization and subsequent hydrolysis to yield a 2-(phenylamino)phenylacetic acid derivative. google.com

Process Optimization and Scalability in Synthesis

Moving from laboratory-scale synthesis to industrial production requires rigorous optimization of reaction parameters and development of scalable, efficient processes.

Investigation of Reaction Conditions and Reagents

The yield and purity of phenylacetic acid derivatives are highly dependent on the specific reaction conditions and reagents employed. For the synthesis of 2,4-Dichlorophenylacetic acid via palladium-catalyzed carbonylation of 2,4-dichlorobenzyl chloride, a systematic investigation revealed optimal conditions. researchgate.net

Key findings from this optimization include:

Solvent: Non-polar solvents, particularly xylene, resulted in the highest product yields (up to 95%), whereas polar solvents like N,N-dimethylformamide (DMF) were less effective. researchgate.net

Temperature: The reaction yield was found to be optimal at 80°C. Lower temperatures resulted in incomplete conversion, while higher temperatures led to decreased yield, possibly due to catalyst or reagent decomposition. researchgate.net

Base: The choice and concentration of the base were critical. Sodium hydroxide (NaOH) at a concentration of 4 M provided a significantly higher yield compared to other bases like potassium hydroxide (KOH) or sodium carbonate (Na₂CO₃). researchgate.net

For Suzuki-Miyaura coupling reactions, parameters such as the choice of base (e.g., K₂CO₃ or NaOAc), solvent polarity (THF vs. DMF), and temperature (typically 80–120°C) are crucial variables that must be fine-tuned to maximize yield and purity. inventivapharma.com

Table 2: Optimization of Carbonylation for 2,4-Dichlorophenylacetic Acid Synthesis

| Parameter | Condition Tested | Optimal Condition | Resulting Yield |

|---|---|---|---|

| Solvent | Xylene, Toluene, DMF | Xylene | 95% |

| Temperature | 60°C, 80°C, 100°C, 120°C | 80°C | 95% |

| Base | NaOH, KOH, Na₂CO₃, K₂CO₃ | 4 M NaOH | 95% |

Data derived from a study on the synthesis of 2,4-Dichlorophenylacetic acid. researchgate.net

Method Development for Industrial Production

The development of robust and scalable methods is essential for the industrial production of this compound and its analogs. Several strategies are employed to ensure efficiency and safety on a large scale.

One patented industrial process for producing 2,6-dialkylphenylacetic acids involves a multi-step sequence designed for large-scale manufacturing. google.comgoogle.com This process includes:

Formation of a Grignard reagent from a 2,6-dialkyl bromobenzene.

Reaction with a formamide to produce a benzaldehyde.

Hydrogenation of the aldehyde to a benzyl alcohol.

Activation of the alcohol group.

Cyanation to form a benzyl cyanide (phenylacetonitrile) intermediate.

Saponification (hydrolysis) of the nitrile to the final phenylacetic acid. google.com

The hydrolysis of benzyl cyanide derivatives is a well-established and scalable method for producing phenylacetic acids. orgsyn.org Procedures have been developed for multi-kilogram scale synthesis, often using acid hydrolysis with sulfuric acid. The reaction is typically heated for several hours to ensure complete conversion. orgsyn.org This method is often preferred for its simplicity and efficiency over alternatives. mdma.ch The carbonylation of benzyl chlorides also represents a promising route for industrial application due to its mild conditions and high yields. researchgate.net

Considerations for Byproduct Management

In the synthesis of bromo-substituted phenylacetic acids, the crude product obtained after the reaction is often subjected to a series of purification steps. prepchem.com A typical workup procedure involves:

Washing the reaction mixture with dilute acid and water to remove inorganic impurities.

Extracting the product into an aqueous basic solution (e.g., 10% NaOH) to separate it from non-acidic organic impurities.

Washing the basic aqueous layer with a non-polar organic solvent, like petroleum ether, to remove residual reaction solvents or byproducts. prepchem.com

Acidifying the aqueous layer to precipitate the pure carboxylic acid.

Final purification through one or more recrystallizations to achieve the desired purity. prepchem.com

Advanced Spectroscopic and Structural Elucidation

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides unparalleled insight into the carbon-hydrogen framework of 2-(4-chloro-2,6-dimethylphenyl)acetic acid. One- and two-dimensional NMR experiments are utilized to assign the chemical shifts of each proton and carbon atom, confirming the compound's structure.

Proton (¹H) NMR Characterization

The ¹H NMR spectrum of this compound, recorded in deuterated dimethyl sulfoxide (B87167) (DMSO-d₆) at 600 MHz, displays distinct signals corresponding to the different types of protons in the molecule. The aromatic protons, the methylene (B1212753) protons of the acetic acid side chain, and the methyl protons on the phenyl ring are all clearly resolved.

The two equivalent aromatic protons (H-3 and H-5) appear as a singlet at δ 7.10 ppm. The methylene protons (CH₂) of the acetic acid group are observed as a singlet at δ 3.68 ppm. The six protons of the two equivalent methyl groups (CH₃) attached to the aromatic ring resonate as a singlet at δ 2.23 ppm. The acidic proton of the carboxylic acid group is typically observed as a broad singlet and its chemical shift can vary depending on concentration and solvent.

Table 1: ¹H NMR Chemical Shift Data for this compound

| Protons | Chemical Shift (δ) in ppm |

|---|---|

| H-3, H-5 | 7.10 |

| CH₂ | 3.68 |

| 2 x CH₃ | 2.23 |

Solvent: DMSO-d₆, Frequency: 600 MHz

Carbon-13 (¹³C) NMR Characterization

The ¹³C NMR spectrum, recorded in DMSO-d₆ at 151 MHz, provides a detailed map of the carbon skeleton of the molecule. Each unique carbon atom in this compound gives rise to a distinct signal, confirming the presence of all ten carbon atoms in their expected chemical environments.

The carbonyl carbon (C=O) of the carboxylic acid group is the most deshielded, appearing at δ 170.9 ppm. The quaternary carbons of the aromatic ring are found at δ 139.4 ppm (C-2, C-6), δ 131.1 ppm (C-1), and δ 130.9 ppm (C-4). The two equivalent aromatic methine carbons (C-3 and C-5) resonate at δ 127.2 ppm. The methylene carbon (CH₂) of the acetic acid side chain is observed at δ 34.1 ppm, and the carbons of the two equivalent methyl groups (CH₃) appear at δ 19.5 ppm.

Table 2: ¹³C NMR Chemical Shift Data for this compound

| Carbon Atom | Chemical Shift (δ) in ppm |

|---|---|

| C=O | 170.9 |

| C-2, C-6 | 139.4 |

| C-1 | 131.1 |

| C-4 | 130.9 |

| C-3, C-5 | 127.2 |

| CH₂ | 34.1 |

| 2 x CH₃ | 19.5 |

Solvent: DMSO-d₆, Frequency: 151 MHz

Two-Dimensional (2D) NMR Techniques

A COSY experiment would confirm the coupling, or lack thereof, between different protons. For this molecule, it would primarily show the absence of correlations, as all the proton signals are singlets, confirming their isolation from other proton groups.

An HMBC experiment would reveal correlations between protons and carbons that are two or three bonds apart. This would be particularly useful in confirming the connectivity of the molecule. For instance, correlations would be expected between the methylene protons (δ 3.68 ppm) and the carbonyl carbon (δ 170.9 ppm) as well as the aromatic quaternary carbon C-1 (δ 131.1 ppm). Similarly, the methyl protons (δ 2.23 ppm) would show correlations to the aromatic carbons C-2/C-6 (δ 139.4 ppm) and C-1 (δ 131.1 ppm), definitively establishing the substitution pattern on the phenyl ring.

Mass Spectrometry (MS) Applications

Mass spectrometry is a powerful analytical technique used to determine the molecular weight and elemental composition of a compound, as well as to gain structural information through fragmentation analysis.

Gas Chromatography-Mass Spectrometry (GC/MS) Analysis

In GC/MS analysis, the compound is first vaporized and separated from other components on a gas chromatography column before being ionized and detected by the mass spectrometer. For a compound like this compound, derivatization, such as esterification to its methyl ester, is often performed to increase its volatility and thermal stability for GC analysis.

The electron ionization (EI) mass spectrum of the parent compound or its ester would be expected to show a molecular ion peak [M]⁺. Due to the presence of a chlorine atom, a characteristic isotopic pattern for the molecular ion would be observed, with a ratio of approximately 3:1 for the [M]⁺ and [M+2]⁺ peaks, corresponding to the natural abundance of the ³⁵Cl and ³⁷Cl isotopes.

Common fragmentation pathways would likely involve the loss of the carboxylic acid group (or its ester equivalent) and cleavage of the benzylic C-C bond. The fragmentation pattern provides a unique fingerprint that can be used for identification and structural confirmation. While a specific GC/MS spectrum from the patent literature has been cited, the detailed fragmentation data is not publicly accessible. illinois.edu

Liquid Chromatography-Mass Spectrometry (LC-MS) Analysis

LC-MS is a versatile technique that couples the separation power of liquid chromatography with the detection capabilities of mass spectrometry. It is particularly well-suited for the analysis of less volatile and thermally labile compounds like carboxylic acids.

For this compound, reverse-phase LC would likely be used for separation. The mass spectrometric analysis, typically using electrospray ionization (ESI), would be performed in either positive or negative ion mode. In positive ion mode, the protonated molecule [M+H]⁺ would be observed at an m/z corresponding to the molecular weight plus the mass of a proton. In negative ion mode, the deprotonated molecule [M-H]⁻ would be detected.

High-resolution mass spectrometry (HRMS) coupled with LC could be used to determine the exact mass of the molecule, which in turn allows for the calculation of its elemental formula with high accuracy, further confirming its identity. Tandem mass spectrometry (MS/MS) experiments could be performed on the parent ion to induce fragmentation and obtain further structural information.

Infrared (IR) Spectroscopy

The carboxylic acid group gives rise to several distinct and strong absorption bands. A very broad peak, typically found in the range of 3300-2500 cm⁻¹, is characteristic of the O-H stretching vibration of the hydrogen-bonded carboxylic acid dimer. The C=O stretching vibration of the carbonyl group in the carboxylic acid is expected to produce a strong, sharp absorption band between 1730 and 1700 cm⁻¹. Furthermore, the C-O stretching and O-H bending vibrations will also be present, typically in the 1320-1210 cm⁻¹ and 1440-1395 cm⁻¹ regions, respectively.

The aromatic ring will exhibit C-H stretching vibrations above 3000 cm⁻¹ and C=C stretching vibrations in the 1600-1450 cm⁻¹ region. The substitution pattern on the benzene (B151609) ring can also be inferred from the pattern of overtone and combination bands in the 2000-1650 cm⁻¹ region and the out-of-plane C-H bending vibrations in the 900-675 cm⁻¹ range. The presence of the chloro-substituent on the phenyl ring would result in a C-Cl stretching absorption, which typically appears in the 850-550 cm⁻¹ region. The methyl groups will show characteristic C-H stretching and bending vibrations.

A summary of the expected characteristic IR absorption bands for this compound is presented in the interactive data table below.

| Functional Group | Vibration Type | Expected Wavenumber (cm⁻¹) | Intensity |

| Carboxylic Acid | O-H Stretch | 3300-2500 | Broad, Strong |

| Carboxylic Acid | C=O Stretch | 1730-1700 | Strong, Sharp |

| Carboxylic Acid | C-O Stretch | 1320-1210 | Medium |

| Carboxylic Acid | O-H Bend | 1440-1395 | Medium |

| Aromatic Ring | C-H Stretch | >3000 | Medium |

| Aromatic Ring | C=C Stretch | 1600-1450 | Medium to Weak |

| Alkyl Halide | C-Cl Stretch | 850-550 | Medium to Strong |

| Methyl Group | C-H Stretch | 2975-2850 | Medium |

X-ray Crystallography for Solid-State Structure Determination (as applied to related compounds)

X-ray crystallography is a powerful technique for determining the precise three-dimensional arrangement of atoms within a crystalline solid. While a specific crystal structure for this compound has not been reported, analysis of closely related compounds provides significant insight into the likely solid-state conformation and intermolecular interactions.

For instance, studies on N-substituted acetamides with a 2,6-dimethylphenyl group, such as 2-Chloro-N-(2,6-dimethylphenyl)acetamide, reveal important structural features. nih.gov In these related structures, the orientation of the acetamide (B32628) side chain relative to the phenyl ring is a key conformational parameter. The molecules in these related compounds are often linked into chains or other supramolecular assemblies through hydrogen bonding, typically involving the N-H and C=O groups of the amide. nih.gov

The crystal structure of another related compound, 2-Chloro-N-(2,4-dimethylphenyl)acetamide, has also been determined. researchgate.net In this molecule, intermolecular N-H···O hydrogen bonds link the molecules into chains. researchgate.net The conformation is influenced by the substitution pattern on the phenyl ring. These findings from analogous structures underscore the importance of hydrogen bonding and steric effects in dictating the solid-state architecture of these types of compounds. A detailed crystallographic study of this compound would be necessary to definitively determine its crystal structure and packing arrangement.

Application of Chemical Structure Databases for Analytical Data Interpretation

Chemical structure databases are indispensable resources for the interpretation of analytical data and for accessing a wealth of information about chemical compounds. For this compound, a prominent and comprehensive source of information is the PubChem database. nih.gov

PubChem provides a centralized location for a variety of computed and experimental data. This includes basic information such as the molecular formula (C₁₀H₁₁ClO₂) and molecular weight (198.64 g/mol ), as well as various chemical identifiers like the CAS Registry Number (186748-50-5). nih.govchemicalbook.comchemscene.com These identifiers are crucial for accurately referencing the compound in scientific literature and other databases.

For the purpose of analytical data interpretation, these databases offer computed spectroscopic and physicochemical properties. For instance, predicted properties such as the XLogP3 (a measure of lipophilicity) and the topological polar surface area (TPSA) can provide insights into the compound's expected behavior in different analytical techniques, such as chromatography. PubChem also provides the IUPAC name, InChI, and InChIKey, which are standardized nomenclature and structural representations that facilitate data retrieval and cross-referencing between different databases. nih.gov

Furthermore, these databases often contain links to other resources, including scientific articles, patents, and supplier information. While experimental spectra for this compound are not currently available in many public databases, these platforms serve as a repository where such data would be deposited and made accessible to the scientific community. The aggregation of data from various sources into a single, searchable platform significantly aids researchers in the identification and characterization of chemical compounds. nih.gov

Theoretical and Computational Chemistry Investigations

Molecular Modeling and Docking Studies

Molecular modeling encompasses a range of computational techniques used to represent and simulate the behavior of molecules. For 2-(4-chloro-2,6-dimethylphenyl)acetic acid, molecular modeling can predict its three-dimensional structure, conformational preferences, and physicochemical properties. These models are crucial for understanding how the molecule might interact with biological systems.

Molecular docking is a specific application of molecular modeling that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. This is particularly useful in drug discovery for understanding how a ligand, such as this compound, might bind to the active site of a protein or enzyme. While specific docking studies on this compound are not extensively documented in publicly available literature, the general methodology would involve:

Preparation of the Ligand: Building a 3D model of this compound and optimizing its geometry to find the most stable conformation.

Identification of a Biological Target: Selecting a protein receptor of interest, for which the compound might show activity.

Docking Simulation: Using a docking algorithm to fit the ligand into the binding site of the receptor, exploring various possible orientations and conformations.

Scoring and Analysis: Evaluating the binding affinity of the ligand-protein complex, typically reported as a docking score, and analyzing the specific molecular interactions (e.g., hydrogen bonds, hydrophobic interactions) that stabilize the complex.

The predicted binding mode and affinity can provide valuable insights into the compound's potential biological activity and guide further experimental studies.

Quantum Chemical Calculations

Quantum chemical calculations use the principles of quantum mechanics to study the electronic structure and properties of molecules. These methods can provide detailed information about molecular orbitals, charge distribution, and reactivity.

Density Functional Theory (DFT) is a widely used quantum chemical method that calculates the electronic structure of atoms, molecules, and solids. For this compound, DFT calculations can be employed to determine various electronic properties, such as the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO-LUMO energy gap is a key indicator of a molecule's chemical reactivity and stability.

DFT calculations would also provide optimized molecular geometry, vibrational frequencies (corresponding to infrared and Raman spectra), and other electronic properties that are crucial for a comprehensive understanding of the molecule's behavior at the atomic level.

The results from DFT calculations can be used to generate a Molecular Electrostatic Potential (MEP) surface. The MEP map is a visual representation of the electrostatic potential on the electron density surface of a molecule. It is a valuable tool for predicting reactive sites:

Electron-rich regions (negative potential): These areas, typically colored in shades of red, are susceptible to electrophilic attack. In this compound, these would likely be concentrated around the oxygen atoms of the carboxylic acid group.

Electron-poor regions (positive potential): These areas, usually shown in blue, are prone to nucleophilic attack. The hydrogen atom of the carboxylic acid group would be a likely site of positive potential.

Neutral regions (green/yellow): These represent areas of relatively neutral electrostatic potential, such as the phenyl ring.

By analyzing the MEP surface, one can predict how the molecule might interact with other molecules, including potential hydrogen bonding interactions.

Conformational Analysis

Conformational analysis is the study of the different spatial arrangements of atoms in a molecule that can be interconverted by rotation about single bonds. For this compound, the key rotatable bonds are between the phenyl ring and the acetic acid moiety, and within the carboxylic acid group itself.

Computational methods can be used to perform a systematic search for different conformers and calculate their relative energies. This allows for the identification of the most stable, low-energy conformations that the molecule is likely to adopt. Understanding the preferred conformation is essential, as the three-dimensional shape of a molecule plays a significant role in its biological activity and physical properties.

In Silico Prediction of Molecular Interactions and Activities

In silico methods refer to computational approaches used to predict the properties and activities of molecules. For this compound, various in silico tools can be used to predict its physicochemical properties and potential biological activities. These predictions are based on the molecule's structure and are often derived from quantitative structure-activity relationship (QSAR) models or by comparison to databases of known compounds.

Publicly available databases, such as PubChem, provide computed physicochemical properties for this compound. These properties are essential for predicting the molecule's pharmacokinetic profile (absorption, distribution, metabolism, and excretion - ADME).

Table 1: Computed Physicochemical Properties of this compound

| Property | Value |

| Molecular Weight | 198.64 g/mol |

| XLogP3 | 2.7 |

| Hydrogen Bond Donor Count | 1 |

| Hydrogen Bond Acceptor Count | 2 |

| Rotatable Bond Count | 2 |

| Topological Polar Surface Area | 37.3 Ų |

| Heavy Atom Count | 13 |

| Formal Charge | 0 |

| Complexity | 231 |

These computed values can be used in various in silico models to predict the molecule's likely behavior in a biological system, providing a preliminary assessment of its drug-likeness and potential for further development.

Chemical Transformations and Derivatization Studies

Substitution Reactions

The substituted benzene (B151609) ring of 2-(4-chloro-2,6-dimethylphenyl)acetic acid is amenable to electrophilic aromatic substitution (EAS), a class of reactions fundamental to the functionalization of aromatic compounds. The regiochemical outcome of such reactions is dictated by the directing effects of the substituents already present on the ring: the two methyl groups, the chlorine atom, and the acetic acid side chain.

The interplay of these electronic and steric effects governs the position of incoming electrophiles. The positions ortho to the chloro group (and meta to the methyl groups) are the most sterically hindered. The position meta to the chloro group (and ortho/para to the methyl groups) is the most electronically activated and sterically accessible. Therefore, electrophilic substitution, such as nitration or halogenation, is expected to occur predominantly at the C5 position.

Table 1: Predicted Regioselectivity of Electrophilic Aromatic Substitution

| Reaction | Reagents | Major Product |

|---|---|---|

| Nitration | HNO₃, H₂SO₄ | 2-(4-Chloro-2,6-dimethyl-5-nitrophenyl)acetic acid |

| Bromination | Br₂, FeBr₃ | 2-(5-Bromo-4-chloro-2,6-dimethylphenyl)acetic acid |

| Sulfonation | Fuming H₂SO₄ | 5-(Carboxymethyl)-2-chloro-4,6-dimethylbenzenesulfonic acid |

Nucleophilic aromatic substitution, which typically requires strong electron-withdrawing groups to activate the ring, is generally not favored for this substrate under standard conditions.

Oxidation Reactions of the Methyl Groups

The two methyl groups attached to the aromatic ring are susceptible to oxidation, particularly under strong oxidizing conditions. The benzylic protons of these methyl groups are activated towards radical abstraction, initiating the oxidation process. Potent oxidizing agents, such as potassium permanganate (B83412) (KMnO₄) or chromic acid, can convert the methyl groups into carboxylic acids.

This transformation would result in the formation of a polycarboxylic acid derivative. For instance, the exhaustive oxidation of both methyl groups on this compound would yield 4-(carboxymethyl)-5-chlorobenzene-1,3-dicarboxylic acid. The reaction conditions, such as temperature and concentration of the oxidant, can be tuned to potentially achieve selective oxidation of one methyl group over the other, although this can be challenging.

Table 2: Potential Oxidation Products

| Oxidizing Agent | Potential Product | Transformation |

|---|---|---|

| KMnO₄, heat | 4-(Carboxymethyl)-5-chlorobenzene-1,3-dicarboxylic acid | Both -CH₃ groups oxidized to -COOH |

Reduction Reactions of the Carboxylic Acid Group

The carboxylic acid moiety is readily reduced to a primary alcohol using powerful reducing agents. Lithium aluminum hydride (LiAlH₄) is highly effective for this transformation, converting the carboxyl group into a hydroxymethyl group. lumenlearning.comyoutube.com This reaction proceeds via a nucleophilic acyl substitution where a hydride ion (H⁻) from LiAlH₄ attacks the carbonyl carbon. chemistrysteps.com Unlike aldehydes and ketones, the reduction of carboxylic acids with LiAlH₄ first involves an acid-base reaction to form a lithium carboxylate salt, which is then reduced. youtube.com

The reduction of this compound with LiAlH₄ in an anhydrous ether solvent, followed by an aqueous workup, yields 2-(4-chloro-2,6-dimethylphenyl)ethanol. Sodium borohydride (B1222165) (NaBH₄) is generally not strong enough to reduce carboxylic acids. lumenlearning.com

Table 3: Reduction of the Carboxylic Acid Group

| Reducing Agent | Solvent | Product |

|---|---|---|

| Lithium Aluminum Hydride (LiAlH₄) | Anhydrous Ether (e.g., THF, Diethyl ether) | 2-(4-Chloro-2,6-dimethylphenyl)ethanol |

Functional Group Interconversions of the Acetic Acid Moiety

The carboxylic acid group of this compound is a versatile functional handle for the synthesis of various derivatives, most notably esters and amides.

Esterification: Esters can be synthesized through several methods. The classic Fischer esterification involves reacting the carboxylic acid with an alcohol in the presence of a strong acid catalyst (e.g., H₂SO₄). This is a reversible equilibrium-driven process. Alternatively, esters can be formed under milder, non-acidic conditions by first converting the carboxylic acid to its carboxylate salt and then reacting it with an alkyl halide (an Sₙ2 reaction).

Amide Bond Formation: The synthesis of amides requires the activation of the carboxylic acid, as the direct reaction with an amine is an unfavorable acid-base reaction. A common laboratory method is to first convert the carboxylic acid to a more reactive acyl chloride using reagents like thionyl chloride (SOCl₂) or oxalyl chloride. The resulting 2-(4-chloro-2,6-dimethylphenyl)acetyl chloride can then readily react with a primary or secondary amine to form the corresponding amide.

Modern peptide coupling reagents are also widely used for amide synthesis. Reagents such as 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDC) or dicyclohexylcarbodiimide (B1669883) (DCC), often in combination with additives like 1-hydroxybenzotriazole (B26582) (HOBt), facilitate the direct coupling of the carboxylic acid with an amine under mild conditions, minimizing side reactions and preserving stereochemistry if chiral amines are used. nih.govluxembourg-bio.com

Table 4: Derivatization of the Acetic Acid Moiety

| Derivative | Reagents | Product Class |

|---|---|---|

| Ester | Alcohol (R'-OH), H⁺ catalyst | Alkyl 2-(4-chloro-2,6-dimethylphenyl)acetate |

| Acyl Chloride | SOCl₂ or (COCl)₂ | 2-(4-Chloro-2,6-dimethylphenyl)acetyl chloride |

| Amide | 1. SOCl₂ 2. Amine (R'R''NH) | N-substituted 2-(4-chloro-2,6-dimethylphenyl)acetamide |

| Amide | Amine (R'R''NH), EDC, HOBt | N-substituted 2-(4-chloro-2,6-dimethylphenyl)acetamide |

Synthesis of Complex Molecular Architectures Featuring the this compound Core

2,6-Dialkylphenylacetic acids, including the title compound, serve as crucial intermediates in the synthesis of bioactive compounds. google.com A significant application is in the preparation of cyclic keto-enols, a class of compounds used in crop protection as pesticides. google.com

In these multi-step syntheses, this compound is typically first converted into its more reactive acyl chloride derivative. This is achieved by reacting the acid with a chlorinating agent such as thionyl chloride. The resulting 2-(4-chloro-2,6-dimethylphenyl)acetyl chloride is a key building block that can then be coupled with other complex molecular fragments to construct the final bioactive product. For example, it can be used to acylate a cyclic keto-enol precursor, incorporating the 4-chloro-2,6-dimethylphenylacetyl moiety into a larger, more complex molecular architecture. This highlights the role of the title compound as a foundational scaffold in the development of agriculturally significant chemicals. google.com

Structure Activity Relationship Sar Analyses

Correlating Structural Modifications with Biological Potency (in vitro)

The in vitro biological potency of arylalkanoic acids, the class to which 2-(4-Chloro-2,6-dimethylphenyl)acetic acid belongs, is intricately linked to its molecular architecture. The spatial arrangement of substituents on the aromatic ring and the nature of the acidic side chain are critical determinants of activity.

Key structural elements that are typically evaluated for their impact on potency include:

The Acidic Moiety: The carboxylic acid group is often essential for activity, acting as a key interaction point with biological targets. The distance between this acidic center and the aromatic ring is critical; modifying the acetic acid side chain, for instance by increasing the carbon chain length, generally leads to a decrease in activity.

The Aromatic Ring: The phenyl ring serves as a scaffold for substituents. Its electronic and hydrophobic properties can be fine-tuned through various substitutions to optimize interactions with a target receptor or enzyme.

Substituent Effects: The nature, size, and position of substituents on the phenyl ring profoundly affect potency. Modifications can alter the compound's conformation, electronic distribution, and lipophilicity, which in turn affects its biological activity. For example, studies on related aryl acetamide (B32628) compounds have shown that electron-withdrawing groups on the phenyl ring are often preferred over electron-donating groups for enhanced potency.

While specific in vitro potency data for a wide range of analogs of this compound is not extensively detailed in publicly available literature, the general principles of SAR for this class of compounds provide a strong framework for predicting the effects of structural changes.

Impact of Halogenation and Alkyl Substituents on Activity Profiles

The specific substitution pattern of this compound—a chlorine atom at the para-position and two methyl groups at the ortho-positions—is crucial to its activity profile.

Impact of Halogenation: The chlorine atom at the 4-position significantly influences the molecule's properties. Halogens are electron-withdrawing groups that can alter the acidity of the carboxylic acid and the electronic nature of the aromatic ring. Furthermore, the presence of a halogen like chlorine increases the lipophilicity of the compound, which can enhance its ability to cross cell membranes. The position of the halogen is also critical; studies on other halogenated phenylacetic acid derivatives have shown that the location of the halogen substituent (ortho, meta, or para) can dramatically alter the binding affinity and biological activity. For instance, in one series of compounds, a 4-chloro substitution was found to be highly potent. The position of fluorine atoms in other phenyl-containing structures has been shown to cause shifts in potency by as much as 1000-fold between regioisomers.

Impact of Alkyl Substituents: The two methyl groups at the 2- and 6-positions (ortho-positions) introduce significant steric hindrance. This steric bulk forces the plane of the carboxylic acid side chain to twist out of the plane of the phenyl ring. This fixed, non-planar conformation can be critical for fitting into a specific binding pocket of a biological target, thereby enhancing potency and selectivity. In contrast, substitutions at the 2-position in some related series have been shown to lead to a decrease in potency due to destabilizing interactions. The presence of these ortho-methyl groups defines a specific three-dimensional shape that is likely a key feature for its biological recognition.

The combination of the electronic effect of the para-chloro substituent and the conformational constraints imposed by the two ortho-methyl groups creates a unique chemical entity whose biological activity is a direct result of this specific arrangement.

Design and Synthesis of Analog Libraries for SAR Probing

To systematically probe the SAR of a lead compound like this compound, medicinal chemists design and synthesize analog libraries. This involves creating a series of molecules where specific parts of the parent structure are methodically varied. This approach allows for a comprehensive understanding of which molecular features are essential for activity.

A typical strategy for building an analog library around this scaffold would include:

Varying the Para-Substituent: The 4-chloro group could be replaced with other halogens (Fluorine, Bromine) to probe the effect of halogen size and electronegativity. It could also be substituted with other electron-withdrawing groups (e.g., trifluoromethyl) or electron-donating groups (e.g., methoxy) to map the electronic requirements at this position.

Modifying the Ortho-Substituents: The 2,6-dimethyl groups could be replaced with other alkyl groups (e.g., ethyl) to investigate the tolerance for larger steric bulk. Alternatively, one or both methyl groups could be removed to understand the importance of the ortho-substitution and the resulting conformational restriction.

Altering the Acetic Acid Side Chain: The carboxylic acid could be converted to an ester or an amide to confirm the necessity of the acidic proton. The carbon atom alpha to the ring could be substituted to explore steric and stereochemical effects.

The synthesis of such libraries often relies on established chemical reactions. For instance, various substituted 2,6-dialkylphenylacetic acids can be prepared through multi-step processes starting from corresponding 2,6-dialkylbromobenzenes. Once synthesized, each analog is tested in relevant in vitro biological assays. The resulting data, which correlates structural changes with activity, is then used to build a robust SAR model, guiding the design of future analogs with improved properties.

An article focusing on the mechanistic investigations of the biological activities of this compound cannot be generated.

A thorough search of publicly available scientific literature and databases did not yield specific in vitro studies on the anti-inflammatory, analgesic, antimicrobial, or enzyme-inhibiting properties of the chemical compound this compound. While the compound is documented in chemical databases such as PubChem and is available through commercial suppliers, published research detailing its biological activities as outlined in the request is not available.

Therefore, it is not possible to provide a scientifically accurate and informative article with detailed research findings and data tables for the specified sections and subsections. Generating content without supporting data would contradict the principles of scientific accuracy.

Mechanistic Investigations of Biological Activities in Vitro Focus

Elucidation of Molecular Targets and Binding Mechanisms (in vitro)

Receptor Interaction Studies

Currently, there is a lack of specific data from in vitro receptor binding assays for 2-(4-Chloro-2,6-dimethylphenyl)acetic acid. Research has been conducted on the broader class of phenylacetic acid derivatives, which suggests potential interactions with various receptors. For instance, some phenylacetic acids have been shown to interact with γ-hydroxybutyric acid (GHB) binding sites in rat brain tissue. However, no direct studies have been published that specifically confirm or quantify the binding affinity of this compound to any particular receptor.

Without experimental data, it is not possible to construct a data table of receptor binding affinities (e.g., Ki, IC50 values) for this specific compound.

Analysis of Biochemical Pathways Modulated (in vitro models)

Similarly, there is a scarcity of published research detailing the effects of this compound on specific biochemical pathways in in vitro models. While related compounds, such as other non-steroidal anti-inflammatory drugs (NSAIDs) with a phenylacetic acid scaffold (like diclofenac), are known to modulate pathways such as cyclooxygenase (COX) activity, there is no direct evidence to indicate that this compound shares this mechanism of action.

Investigations into its effects on cellular signaling cascades, enzyme activities, or gene expression in in vitro systems have not been reported in the available scientific literature. Therefore, a data table summarizing the modulation of specific biochemical markers or pathways by this compound cannot be generated at this time.

Further research is required to determine the in vitro biological profile of this compound, including its receptor interaction profile and its influence on various biochemical pathways.

Environmental Fate and Degradation Mechanisms

Degradation Pathways in Environmental Matrices (e.g., aquatic and soil systems)

While specific studies on 2-(4-Chloro-2,6-dimethylphenyl)acetic acid are limited, the degradation of chlorinated aromatic compounds in soil and aquatic environments is generally understood to occur through both microbial and chemical processes. For related compounds like (4-chloro-2-methylphenoxy)acetic acid (MCPA), microbial degradation is a key factor in their dissipation from soil. The persistence of such herbicides is influenced by soil properties like organic matter content and pH. Sorption to soil particles, which is often positively correlated with organic carbon content and negatively with pH, can affect their availability for degradation and transport.

It is plausible that this compound undergoes similar degradation pathways. In soil and aquatic systems, the primary degradation routes would likely involve microbial breakdown of the acetic acid side chain and eventual cleavage of the aromatic ring. The presence of chlorine and methyl groups on the phenyl ring may influence the rate of degradation, potentially making it more persistent than simpler phenylacetic acids. The rate of microbial degradation is dependent upon factors such as the water potential, depth, and temperature of the soil. juniperpublishers.com

Photocatalytic Degradation Processes

Photocatalytic degradation is a promising advanced oxidation process for the removal of persistent organic pollutants from water. This process typically involves the use of a semiconductor photocatalyst, such as titanium dioxide (TiO₂), which, upon activation by UV or visible light, generates highly reactive oxygen species that can break down organic molecules.

While no specific studies on the photocatalytic degradation of this compound were found, research on other chlorinated phenoxyacetic acids, like 2-methyl-4-chlorophenoxyacetic acid (MCPA), demonstrates the effectiveness of this technology. The addition of hydrogen peroxide (H₂O₂) can enhance the photocatalytic removal of such compounds by increasing the production of hydroxyl radicals. qub.ac.uk It is reasonable to expect that this compound would also be susceptible to photocatalytic degradation, likely leading to the formation of hydroxylated intermediates and eventual mineralization to carbon dioxide, water, and inorganic chloride.

The kinetics of photodegradation for compounds similar to this compound often follow pseudo-first-order reaction kinetics. The rate of degradation is influenced by factors such as the initial concentration of the pollutant, the catalyst loading, the pH of the solution, and the intensity of the light source. For the photocatalytic degradation of MCPA, the process was shown to be efficient, with 100% removal achieved under optimal conditions. qub.ac.uk The specific kinetics for this compound would need to be determined experimentally.

During the photocatalytic degradation of chlorinated aromatic compounds, a series of intermediate products are typically formed before complete mineralization. For MCPA, a primary intermediate identified is 4-chloro-2-methylphenol (B52076) (CMP). qub.ac.uk This suggests that a key initial step in the degradation of such molecules is the cleavage of the ether linkage or, in the case of this compound, the acetic acid side chain.

By analogy, the degradation of this compound would likely proceed through hydroxylation of the aromatic ring and cleavage of the acetic acid group, leading to the formation of intermediates such as 4-chloro-2,6-dimethylphenol. Further oxidation would result in the opening of the aromatic ring and the formation of smaller organic acids before complete mineralization. The exact nature and sequence of these intermediates would require specific analytical studies.

Biotransformation and Metabolite Formation in Environmental Systems

Biotransformation by microorganisms is a major pathway for the breakdown of many organic pollutants in the environment. While specific data for this compound is not available, studies on other chlorinated compounds indicate that bacteria and fungi can metabolize these substances.

For chlorinated paraffins, biotransformation can involve hydroxylation, dechlorination, and cleavage of carbon-carbon bonds, leading to the formation of alcohols, ketones, and carboxylic acids. vu.nlnih.gov Similarly, the microbial degradation of chlorinated muconic acids, which are intermediates in the breakdown of some chlorinated aromatic compounds, has been shown to proceed via enzymatic processes that lead to compounds that can enter central metabolic pathways. nih.gov

It is anticipated that microorganisms in soil and water could biotransform this compound. Potential metabolites could include hydroxylated derivatives of the parent compound, as well as products resulting from the cleavage of the acetic acid side chain. The specific metabolites and the microbial species involved would need to be identified through dedicated research.

Environmental Transport and Mobility Studies (e.g., leachability in soil for related compounds)

The environmental transport and mobility of a compound are largely determined by its sorption characteristics in soil and its water solubility. For weak carboxylic acid herbicides like MCPA and 2,4-D, sorption to soil is generally low, making them potentially mobile. researchgate.netnih.govresearchgate.net The extent of sorption is negatively correlated with soil pH and positively correlated with organic matter content. juniperpublishers.comresearchgate.net

Given its structure as a substituted phenylacetic acid, this compound is likely to exhibit similar mobility characteristics. Its potential to leach through the soil profile and reach groundwater would depend on the specific properties of the soil, such as its organic matter content and pH. In soils with low organic matter and higher pH, the compound would be expected to be more mobile. However, no direct studies on the leachability of this compound have been reported.

The following table summarizes the expected environmental behavior of this compound based on data from analogous compounds.

| Environmental Process | Expected Behavior of this compound (by analogy) | Influencing Factors |

| Degradation in Soil | Likely to undergo microbial degradation. | Soil organic matter, pH, microbial population, temperature, moisture. |

| Photocatalytic Degradation | Susceptible to degradation with a suitable photocatalyst (e.g., TiO₂). | Catalyst type and loading, light intensity, pH, presence of oxidants (e.g., H₂O₂). |

| Biotransformation | Expected to be biotransformed by microorganisms. | Microbial species present, nutrient availability, environmental conditions. |

| Soil Mobility/Leaching | Potentially mobile, especially in soils with low organic matter and high pH. | Soil organic carbon content, soil pH, clay content, water infiltration rate. |

Applications and Future Research Directions

Role as a Key Intermediate and Building Block in Pharmaceutical Synthesis

2-(4-Chloro-2,6-dimethylphenyl)acetic acid is recognized as an important intermediate in the preparation of bioactive compounds for the pharmaceutical industry. google.com The structural framework of phenylacetic acid and its derivatives is a common feature in many medicinal compounds, serving as a scaffold for building molecules with specific biological activities. mdpi.com The development of efficient production methods for compounds like this compound is driven by the need for high-purity starting materials in the synthesis of active pharmaceutical ingredients. google.com Its utility as a building block allows for the introduction of the 4-chloro-2,6-dimethylphenyl moiety into larger, more complex drug candidates.

Contribution to Agrochemical Research as a Metabolite or Analog Base

In the field of crop protection, 2,6-dialkylphenylacetic acids are valuable intermediates for creating new agrochemicals. google.com Specifically, this compound is particularly useful for the synthesis of insecticidal, acaricidal, or herbicidal compounds. google.com Research has identified it as a key intermediate for producing certain spiroheterocyclic pyrrolidine (B122466) dione (B5365651) herbicides. google.com The development of robust synthetic routes to this acid is crucial for the agricultural sector, which requires economically viable processes for producing active ingredients for pest control. google.comgoogle.com

Potential Contributions to Advanced Materials Science

While the direct application of this compound in advanced materials is not yet widely documented, it represents an area of potential future research. Carboxylic acids are fundamental building blocks in the synthesis of complex structures such as metal-organic frameworks (MOFs) and specialized polymers. wikipedia.org The defined structure of this compound could potentially be exploited to create novel materials with tailored thermal, optical, or electronic properties. Further investigation is required to explore its utility as a ligand or monomer in the development of new functional materials.

Rational Design and Discovery of Novel Chemical Entities

The this compound structure serves as a promising starting point for the rational design of novel chemical entities. Phenylacetic acid derivatives are a versatile class of substances known for a broad spectrum of biological activities. mdpi.com As a known intermediate for bioactive compounds, this specific scaffold can be systematically modified to create libraries of related molecules. google.com These new derivatives can then be screened for various therapeutic or agrochemical applications, facilitating the discovery of new lead compounds with improved efficacy and specificity.

Emerging Research Avenues in Synthetic and Mechanistic Chemistry

Recent research has focused on developing more efficient and economical synthetic pathways to produce 2,6-dialkylphenylacetic acids, including this compound. One established multi-stage process involves the hydrolysis of the corresponding (4-chloro-2,6-dimethylphenyl)acetonitrile intermediate. google.comgoogle.com This method is significant because it avoids the use of expensive and sensitive heavy metal catalysts, such as palladium, which can complicate the purification of the final product for pharmaceutical or agricultural use. google.comgoogle.com

Emerging research avenues include the exploration of alternative synthetic methodologies. For instance, palladium-catalyzed carbonylation of benzyl (B1604629) chloride derivatives presents a modern and effective means to prepare phenylacetic acids. researchgate.net Applying such novel catalytic systems to the synthesis of this compound could lead to milder reaction conditions and improved yields, representing an active area of process chemistry research.

Q & A

Basic Research Questions

Q. What are the established synthetic routes for 2-(4-Chloro-2,6-dimethylphenyl)acetic acid, and what catalysts or intermediates are critical in these processes?

- The compound is synthesized via multi-step organic reactions, often involving Friedel-Crafts alkylation or aryl halide coupling. A key intermediate is derived from 4-chloro-2,6-dimethylaniline, which undergoes acetylation followed by hydrolysis to yield the acetic acid derivative. Catalysts such as Lewis acids (e.g., AlCl₃) or palladium-based systems are used for regioselective halogenation or coupling steps. Patent literature highlights its role as an intermediate in spiroheterocyclic pyrrolidine dione herbicide synthesis .

Q. Which analytical techniques are recommended for characterizing the purity and structural integrity of this compound?

- High-Performance Liquid Chromatography (HPLC) with UV detection is standard for purity assessment, validated against certified reference materials (CRMs) . Nuclear Magnetic Resonance (NMR) spectroscopy (¹H/¹³C) confirms structural integrity, while Mass Spectrometry (MS) provides molecular weight verification. For trace impurities, tandem MS or spectrophotometric oxidation assays (e.g., Jordan Journal of Chemistry protocols) are employed .

Q. How does the steric and electronic environment of the 4-chloro-2,6-dimethylphenyl group influence the compound’s acidity and solubility?

- The electron-withdrawing chloro group and steric hindrance from dimethyl substituents reduce the carboxylic acid’s pKa compared to unsubstituted phenylacetic acids. Solubility in polar solvents (e.g., ethanol, DMSO) is moderate but decreases in aqueous media due to hydrophobic interactions. Computational studies using density functional theory (DFT) can model these effects .

Advanced Research Questions

Q. What strategies can resolve discrepancies in reported physicochemical properties (e.g., melting point, logP) across studies?

- Cross-validation using standardized protocols (e.g., NIST-referenced methods) is critical. Conflicting melting points may arise from polymorphic forms or impurities; differential scanning calorimetry (DSC) and X-ray crystallography can clarify phase behavior . For logP variations, comparative studies using shake-flask vs. chromatographic methods (e.g., HPLC-derived logP) are advised .

Q. How can computational modeling predict the compound’s reactivity in nucleophilic or electrophilic environments?

- Molecular docking and DFT simulations model interactions with biological targets or reaction partners. For example, the chloro and methyl groups’ steric effects can be quantified to predict regioselectivity in esterification or amidation reactions. Software like Gaussian or ORCA, combined with crystallographic data from analogs (e.g., 2-(4-Formyl-2,6-dimethoxyphenoxy)-acetic acid), enhances accuracy .

Q. What experimental designs optimize the synthesis of this compound to minimize by-products like dimerized or oxidized species?

- Reaction temperature control (<50°C) and inert atmospheres (N₂/Ar) prevent oxidation. Catalytic systems (e.g., Pd/C for dehalogenation suppression) and stoichiometric monitoring via in-situ IR spectroscopy reduce side reactions. Patent methods emphasize purification via recrystallization from ethanol/water mixtures .

Q. How does the compound’s stability under varying pH and temperature conditions impact its storage and application in biological assays?

- Accelerated stability studies (ICH guidelines) show degradation via hydrolysis of the acetic acid moiety at pH >8.0. Storage at 2–8°C in amber vials under desiccation is recommended. LC-MS/MS identifies degradation products like 4-chloro-2,6-dimethylphenol, requiring stability-indicating assays for pharmacokinetic studies .

Q. What mechanistic insights explain its role as a herbicide intermediate, and how do structural modifications alter bioactivity?

- The compound’s herbicidal activity arises from disruption of auxin signaling in plants. Structural analogs (e.g., 2-(2,4,6-Trichlorophenoxy)acetic acid) show enhanced activity due to increased halogenation, but toxicity profiles vary. Comparative SAR studies using transgenic plant models or enzyme inhibition assays (e.g., acetolactate synthase) are essential .

Methodological Resources

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.